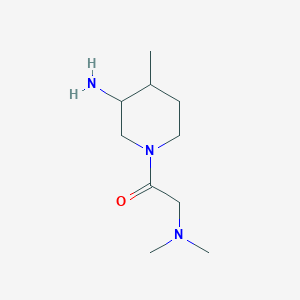
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an amino group and a methyl group, as well as a dimethylaminoethyl ketone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors. For example, 4-methylpiperidine can be prepared by the hydrogenation of 4-methylpyridine.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. For instance, 4-methylpiperidine can be reacted with ammonia or an amine to form 3-amino-4-methylpiperidine.
Formation of the Dimethylaminoethyl Ketone Moiety: This can be achieved through a reaction between a suitable ketone precursor and dimethylamine. For example, 2-chloroacetone can be reacted with dimethylamine to form 2-(dimethylamino)ethan-1-one.
Coupling Reaction: The final step involves coupling the 3-amino-4-methylpiperidine with the 2-(dimethylamino)ethan-1-one through a condensation reaction to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions with suitable electrophiles, leading to the formation of substituted products.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Condensation: Aldehydes, ketones, and other carbonyl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, and condensation reactions can form imines or enamines.
Applications De Recherche Scientifique
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a tool to investigate the function of specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Amino-4-methylpiperidin-1-YL)-2-(methylamino)ethan-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.
1-(3-Amino-4-methylpiperidin-1-YL)-2-(ethylamino)ethan-1-one: Similar structure but with an ethylamino group instead of a dimethylamino group.
1-(3-Amino-4-methylpiperidin-1-YL)-2-(propylamino)ethan-1-one: Similar structure but with a propylamino group instead of a dimethylamino group.
Uniqueness
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one is unique due to the presence of both the dimethylaminoethyl ketone moiety and the 3-amino-4-methylpiperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H21N3O |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
1-(3-amino-4-methylpiperidin-1-yl)-2-(dimethylamino)ethanone |
InChI |
InChI=1S/C10H21N3O/c1-8-4-5-13(6-9(8)11)10(14)7-12(2)3/h8-9H,4-7,11H2,1-3H3 |
Clé InChI |
JQXNYQGFYMQWNG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1N)C(=O)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B13206184.png)

![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13206200.png)


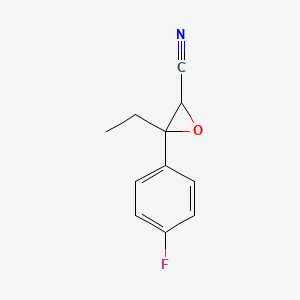
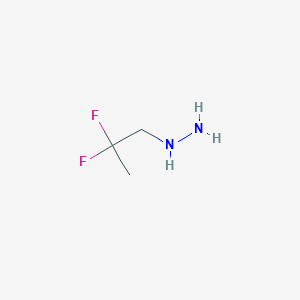

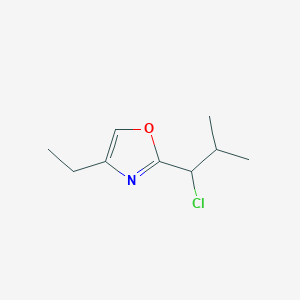
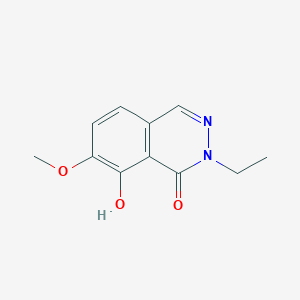
![4-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13206241.png)

![1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13206243.png)
